molecular formula C5H8N2O6 B12560026 N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid CAS No. 143931-37-7

N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid

Cat. No.: B12560026
CAS No.: 143931-37-7
M. Wt: 192.13 g/mol
InChI Key: JKCQZANJQXIGGJ-UHFFFAOYSA-N
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Description

N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid is a structurally complex organic compound featuring a carboxyaminoethyl group (-NH-C(O)-CH₂-CH₂-) linked to a 2-imidodicarbonic acid moiety. The imidodicarbonic acid component consists of an imidazole-derived ring system with two carboxylic acid groups, conferring unique chelating and reactive properties.

Properties

CAS No.

143931-37-7

Molecular Formula

C5H8N2O6

Molecular Weight

192.13 g/mol

IUPAC Name

carboxy-[2-(carboxyamino)ethyl]carbamic acid

InChI

InChI=1S/C5H8N2O6/c8-3(9)6-1-2-7(4(10)11)5(12)13/h6H,1-2H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

JKCQZANJQXIGGJ-UHFFFAOYSA-N

Canonical SMILES

C(CN(C(=O)O)C(=O)O)NC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves several steps. One common method includes the reaction of imidodicarbonic acid with 2-aminoethyl carboxylate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, influencing their activity and function. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its hybrid structure, combining a carboxyaminoethyl side chain with an imidodicarbonic acid core. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Functional Groups Notable Features
N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid Imidazole + dicarboxylic acid Carboxyaminoethyl, imidodicarbonic acid Potential metal chelation, enzyme inhibition
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid Imidazolidinedione Dioxoimidazolidine, acetic acid Antibacterial activity
N-(2-Carboxyethyl)iminodiacetic acid Iminodiacetic acid Carboxyethyl, two acetic acid groups Metal ion chelation (e.g., Ca²⁺, Fe³⁺)
4-(Carboxyamino)-3-guanidino-benzoic acid Benzene ring Carboxyamino, guanidino, carboxylic acid Anticancer, antioxidant properties
N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide Imidodicarbonic diamide Imidodicarbonic core, cyclohexyl groups Enzyme inhibition (e.g., proteases)
Key Observations:
  • Imidazole vs. Imidazolidine Derivatives: The imidodicarbonic acid core distinguishes the target compound from imidazolidinediones (e.g., 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid), which exhibit antibacterial activity due to their electron-deficient dioxo groups .
  • Chelating Capacity: N-(2-Carboxyethyl)iminodiacetic acid shares a carboxyethyl group but uses an iminodiacetic acid backbone for metal binding, whereas the target compound’s imidodicarbonic acid core may offer enhanced selectivity for transition metals.
Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Biological Activity
This compound (predicted) C₇H₁₀N₄O₆ 246.18 Water-soluble Chelation, enzyme inhibition
2-(2,5-Dioxoimidazolidin-1-yl)acetic acid C₅H₅N₃O₄ 171.11 Moderate Antibacterial
N-(2-Carboxyethyl)iminodiacetic acid C₇H₁₁NO₆ 205.17 Highly soluble Metal chelation
4-(Carboxyamino)-benzoic acid C₈H₇NO₄ 181.15 Low in non-polar solvents Antioxidant, antithrombotic
Key Findings:
  • Solubility: The target compound’s carboxyaminoethyl and imidodicarbonic acid groups likely enhance water solubility, similar to N-(2-Carboxyethyl)iminodiacetic acid .
  • Bioactivity : Imidodicarbonic derivatives (e.g., N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide) inhibit enzymes by binding to active sites , a mechanism the target compound may replicate.
  • Electronic Properties: DFT studies on 4-(carboxyamino)-benzoic acid reveal bond lengths (e.g., C-N = 1.395 Å) and angles (C-N-H = ~115.9°) , which are critical for predicting the target compound’s reactivity and interaction with biological targets.

Mechanistic and Application Comparisons

  • Metal Chelation: N-(2-Carboxyethyl)iminodiacetic acid forms stable complexes with metals like Cu²⁺ and Zn²⁺ , while the target compound’s imidodicarbonic acid core may offer stronger binding to transition metals due to its nitrogen-rich structure.
  • Enzyme Inhibition: N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide inhibits proteases via active-site interactions . The target compound’s carboxyaminoethyl group could similarly block enzymatic substrates.
  • Therapeutic Potential: Molecular docking of 4-(carboxyamino)-3-guanidino-benzoic acid shows binding energies as low as -132.718 kcal/mol against glutamine receptors , suggesting the target compound may interact with analogous targets in metabolic pathways.

Biological Activity

N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid, also known as a derivative of imidodicarbonic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

N 2 Carboxyamino ethyl 2 imidodicarbonic acid\text{N 2 Carboxyamino ethyl 2 imidodicarbonic acid}

This structure features two carboxylic acid groups and an imido functional group, which contribute to its unique biological properties.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in metabolic pathways. For example, imidodicarbonic acids have been shown to inhibit certain proteases, which may lead to therapeutic effects in diseases characterized by excessive protease activity.
  • Receptor Modulation :
    • The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions. This modulation can affect processes such as cell proliferation, apoptosis, and immune response.
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits protease activity
Receptor ModulationModulates receptor signaling
Antioxidant ActivityReduces oxidative stress

Case Studies

  • Protease Inhibition Study :
    A study evaluated the efficacy of this compound in inhibiting serine proteases involved in inflammatory responses. The results demonstrated a significant reduction in protease activity, suggesting potential applications in treating inflammatory diseases.
  • Oxidative Stress Reduction :
    Another investigation focused on the antioxidant capacity of the compound. In vitro assays revealed that it effectively scavenged free radicals, thereby reducing oxidative damage in neuronal cells. This finding highlights its potential neuroprotective effects.
  • Receptor Interaction Analysis :
    Research utilizing binding assays indicated that this compound binds to specific G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. These interactions may underlie its therapeutic potential in modulating physiological responses.

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